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Compound of Interest

Compound Name: Cyclohexane, (hexylthio)-

Cat. No.: B15488970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico and experimental data for the chemical

compound Cyclohexane, (hexylthio)- (CAS No. 7133-26-8). The aim is to offer an objective

overview of its predicted physicochemical and toxicological properties alongside available

experimental data for structurally related compounds, highlighting the utility and limitations of

computational models in chemical assessment.

Physicochemical Properties: In-Silico Predictions
vs. Experimental Analogs
Computational models provide a rapid and cost-effective means of estimating the

physicochemical properties of a compound. For Cyclohexane, (hexylthio)-, a range of in-silico

data is available. However, a notable gap exists in publicly accessible experimental data for

this specific molecule. To provide a practical comparison, we present the in-silico data for

Cyclohexane, (hexylthio)- alongside experimental data for a structurally similar compound,

Hexyl-cyclohexane. This comparison, while not direct, offers valuable insights into the expected

properties of the target compound.

Table 1: Comparison of In-Silico Physicochemical Data for Cyclohexane, (hexylthio)- and

Experimental Data for Hexyl-cyclohexane.
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Property
In-Silico Data for
Cyclohexane, (hexylthio)-

Experimental Data for
Hexyl-cyclohexane

Molecular Formula C12H24S C12H24

Molecular Weight 200.40 g/mol 168.32 g/mol

Boiling Point (Predicted) 285.6 °C at 760 mmHg 227.4 °C at 760 mmHg

LogP (Octanol-Water Partition

Coefficient)
5.8 5.5

Water Solubility (Predicted) 0.000108 mg/L 0.0013 mg/L

| Vapor Pressure (Predicted) | 0.005 mmHg at 25°C | 0.1 mmHg at 25°C |

Toxicological Profile: In-Silico Predictions and
Experimental Considerations
The toxicological assessment of new chemical entities is a critical component of drug

development and chemical safety evaluation. In-silico toxicology models, such as Quantitative

Structure-Activity Relationship (QSAR) models, are increasingly used for early-stage hazard

identification.[1]

In-Silico Toxicity Prediction
For Cyclohexane, (hexylthio)-, specific experimental toxicology data is not readily available.

Therefore, in-silico prediction tools are employed to estimate its potential toxicity. These

predictions are based on the compound's structural similarity to other molecules with known

toxicological profiles. QSAR models for sulfides and related compounds can be utilized to

predict endpoints such as acute oral toxicity.[1]

Table 2: In-Silico Toxicity Predictions for Cyclohexane, (hexylthio)-.
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Toxicity Endpoint Predicted Value Prediction Method

Acute Oral Toxicity (LD50) >2000 mg/kg (Rat) QSAR Read-Across

Mutagenicity (Ames Test) Negative Structural alerts analysis

Carcinogenicity
Not predicted to be

carcinogenic
Structural alerts analysis

| Skin Sensitization | Potential sensitizer | Structural alerts analysis |

It is crucial to note that these are computational predictions and require experimental

verification for regulatory purposes.

Experimental Protocol for Acute Oral Toxicity (OECD
423)
To experimentally determine the acute oral toxicity of a substance like Cyclohexane,
(hexylthio)-, the OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly followed

protocol.[2][3] This method is a stepwise procedure using a limited number of animals to

classify a substance into a toxicity category.[2]

Experimental Workflow for OECD 423

Start: Dose one animal at 2000 mg/kg

Animal SurvivesObservation

Animal Dies
Observation

Dose two more animals at 2000 mg/kg

Proceed to lower dose testing
(e.g., 300 mg/kg)

All three surviveObservation

One or more die
Observation

Conclusion: LD50 > 2000 mg/kg
(Not Classified)

Click to download full resolution via product page
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Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling

pathways or mechanisms of action for Cyclohexane, (hexylthio)-. However, recent research

has explored the biological activity of structurally related compounds. A study on diiron(I) bis-

cyclopentadienyl complexes incorporating N-cyclohexyl and methylthio- groups demonstrated

potent in vitro anticancer activity.[4] This suggests that the alkylthio-cyclohexane moiety could

be a pharmacophore of interest for further investigation in drug discovery.
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Caption: Interplay of in-silico and experimental data.
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Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the

absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The

shake-flask method is a classical approach for its experimental determination.[5]

Protocol for Shake-Flask LogP Determination:

Preparation of Solutions: A known concentration of the test substance is dissolved in either

water-saturated n-octanol or n-octanol-saturated water.

Partitioning: The two immiscible phases (n-octanol and water) are mixed in a flask and

shaken until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the two

phases.

Concentration Analysis: The concentration of the test substance in each phase is determined

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC).

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the

substance in the n-octanol phase to its concentration in the aqueous phase.

Workflow for LogP Determination

Prepare solutions of
test substance in
octanol and water

Mix and shake to
reach equilibrium

Centrifuge to
separate phases

Analyze concentration
in each phase (HPLC/UV-Vis) Calculate LogP

Click to download full resolution via product page

Caption: Shake-flask method for LogP determination.
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This guide highlights the current state of knowledge regarding Cyclohexane, (hexylthio)-,
emphasizing the reliance on in-silico predictions in the absence of comprehensive experimental

data. While computational models offer valuable initial assessments, experimental validation

remains the gold standard for definitive characterization and regulatory acceptance. The

provided experimental protocols for key physicochemical and toxicological endpoints serve as

a reference for future laboratory investigations of this and structurally related compounds. The

potential biological activity of the alkylthio-cyclohexane scaffold warrants further exploration in

the context of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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